molecular formula C8H14N2 B1289046 3-(tert-Butyl)-4-methyl-1H-pyrazole CAS No. 1588441-29-5

3-(tert-Butyl)-4-methyl-1H-pyrazole

Cat. No.: B1289046
CAS No.: 1588441-29-5
M. Wt: 138.21 g/mol
InChI Key: ARNQGHOVSRHJPQ-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-4-methyl-1H-pyrazole (CAS 1588441-29-5) is a chemical compound with the molecular formula C 8 H 14 N 2 and a molecular weight of 138.21 g/mol . This compound belongs to the pyrazole family, a class of five-membered heterocyclic compounds characterized by two adjacent nitrogen atoms . The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery due to its widespread presence in bioactive molecules and FDA-approved drugs . Pyrazole derivatives, such as this one, serve as valuable building blocks and key synthetic intermediates in modern organic synthesis . They are widely explored across multiple scientific fields, including polymer and materials science, supramolecular chemistry, agrochemicals, and coordination chemistry . The structural features of the pyrazole core make it a versatile scaffold for constructing libraries of potential drug-like compounds . Researchers can further functionalize this molecule; for instance, related 5-aminopyrazole analogs have been used in sulfonamidation reactions to create novel hybrids with potential biological activity . This product is intended for research and development purposes. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-4-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-6-5-9-10-7(6)8(2,3)4/h5H,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNQGHOVSRHJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256396
Record name 1H-Pyrazole, 3-(1,1-dimethylethyl)-4-methyl-
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-29-5
Record name 1H-Pyrazole, 3-(1,1-dimethylethyl)-4-methyl-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-(1,1-dimethylethyl)-4-methyl-
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Spectroscopic Characterization Techniques in the Study of 3 Tert Butyl 4 Methyl 1h Pyrazole

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS/HMRS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In the characterization of pyrazole (B372694) derivatives, such as N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, HRMS provides definitive evidence of the compound's identity. mdpi.com The analysis is typically performed using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and keep the molecule intact, usually as a protonated species [M+H]⁺. mdpi.com For the aforementioned sulfonamide derivative, the calculated mass for the protonated molecule [C₂₂H₂₈N₃O₄S₂]⁺ was 462.1516, which closely matched the experimentally found value of 462.1510. mdpi.com This strong correlation between the theoretical and measured mass confirms the elemental composition of the synthesized molecule. mdpi.comresearchgate.net

Table 1: HRMS Data for a 3-(tert-Butyl)-1-methyl-1H-pyrazole Derivative mdpi.com
CompoundMolecular Formula (Protonated)Calculated Mass [M+H]⁺Found Mass [M+H]⁺Ionization Method
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamideC₂₂H₂₈N₃O₄S₂⁺462.1516462.1510ESI+

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process leads to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint, aiding in structural elucidation.

For the related compound 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, EIMS analysis revealed a molecular ion [M]⁺ at an m/z of 273, corresponding to its molecular weight. mdpi.com The spectrum also showed characteristic fragment ions, with the most abundant peak (base peak) appearing at m/z 121, which corresponds to the (4-methoxyphenyl)methylium ion. mdpi.com This fragmentation is consistent with the cleavage of the bond between the pyrazole ring and the benzyl (B1604629) group. mdpi.com Other significant fragments were observed at m/z values of 91, 77, and 67. mdpi.com The analysis of these fragments provides conclusive evidence for the compound's structure. mdpi.com

Table 2: EIMS Fragmentation Data for a 3-(tert-Butyl)-1-methyl-1H-pyrazole Derivative mdpi.com
Compoundm/z (Relative Intensity %)Fragment Identity
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine273 (47%)[M]⁺ (Molecular Ion)
121 (100%)[(4-methoxyphenyl)methylium]⁺ (Base Peak)
91 (19%)[C₇H₇]⁺
77 (25%)[C₆H₅]⁺
67 (15%)-

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Elucidation

Single crystal X-ray diffraction is a powerful analytical technique that provides unambiguous proof of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density, and thus the atomic arrangement, can be generated.

The crystal structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a related compound, was determined using this method. nih.govresearchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net The refinement of the crystal structure data results in a final R-factor (a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data), which for this pyrazole derivative was 0.055. nih.gov Similarly, the structure of 3,5-di-tert-butyl-1H-pyrazole-4-carbonitrile was elucidated, which also forms inversion dimers in the crystal linked by hydrogen bonds. iucr.org These studies provide precise atomic coordinates, confirming the connectivity and stereochemistry of the molecule. nih.goviucr.org

Table 3: Selected Crystal Data and Structure Refinement Parameters for Related Pyrazole Compounds
Parametertert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate nih.gov3,5-bis(t-butyl)-1H-pyrazol-4-amine researchgate.net
Chemical FormulaC₁₄H₂₃N₃O₂C₁₁H₂₁N₃
Formula Weight265.35195.31
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)11.356 (3)11.2439 (9)
b (Å)11.735 (3)9.7110 (6)
c (Å)11.245 (2)11.9008 (9)
β (°)100.224 (3)112.832 (9)
Volume (ų)1474.8 (6)1197.63 (17)
Z (Molecules/unit cell)44
Final R-factor [R(F² > 2σ(F²))]0.0550.0775

Analysis of Molecular Conformation and Geometric Parameters in the Crystalline State

Beyond simple structural confirmation, X-ray crystallography allows for a detailed analysis of the molecule's conformation, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding intermolecular interactions and the molecule's behavior in the solid state.

In the crystal structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, the pyrazole ring is planar, and it forms a dihedral angle of 33.4(1)° with the approximate mirror plane of the attached piperidine (B6355638) ring. nih.govresearchgate.net For 3,5-bis(t-butyl)-1H-pyrazol-4-amine, the pyrazolyl ring is also planar, with the maximum deviation from the least-squares plane being just 0.005(2) Å for one of the nitrogen atoms. researchgate.net The analysis of bond lengths within the pyrazole ring, such as the C-N and C-C bonds, indicates significant delocalization of π-electron density across the five-membered ring. researchgate.net In the structure of 3,5-di-tert-butyl-1H-pyrazole-4-carbonitrile, the cyano group is observed to lie in the plane of the pyrazole ring, with a nearly linear C—C≡N bond angle of 179.2(1)°. iucr.org These geometric parameters are essential for building a complete picture of the molecule's structural characteristics.

Table 4: Selected Geometric Parameters for Related Pyrazole Compounds
CompoundParameterValue
tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate nih.govDihedral Angle (Pyrazole ring to Piperidine mirror plane)33.4 (1)°
3,5-bis(t-butyl)-1H-pyrazol-4-amine researchgate.netN2-C7 Bond Length1.336(3) Å
N1-C5 Bond Length1.339(3) Å
C5-C6 Bond Length1.394(3) Å
3,5-Di-tert-butyl-1H-pyrazole-4-carbonitrile iucr.orgC-C≡N Bond Angle179.2 (1)°

Reactivity and Reaction Mechanisms of 3 Tert Butyl 4 Methyl 1h Pyrazole Derivatives

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

Electrophilic substitution is a characteristic reaction of aromatic compounds, and pyrazoles are no exception. For the pyrazole ring, these reactions preferentially occur at the C-4 position. mdpi.comnih.govglobalresearchonline.net This is attributed to the electron-donating effect of the nitrogen atoms, which increases the electron density at this position, making it more susceptible to attack by electrophiles. researchgate.net Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and sulfonation. globalresearchonline.net

Protonation of the pyrazole ring leads to the formation of a pyrazolium (B1228807) cation, which deactivates the ring towards electrophilic attack at the C-4 position but can facilitate attack at the C-3 position. globalresearchonline.net Conversely, the formation of a pyrazole anion increases the ring's reactivity towards electrophiles. globalresearchonline.net

Table 1: Examples of Electrophilic Substitution Reactions on Pyrazole Derivatives

Reaction TypeReagent(s)Position of SubstitutionProductReference(s)
Halogenation (Chlorination)Cl₂ in CH₂Cl₂ or CCl₄44-chloropyrazoles mdpi.com
Halogenation (Chlorination)N-chlorosuccinimide in CCl₄ or H₂O44-chloropyrazoles mdpi.com
Halogenation (Bromination)Bromine44-bromopyrazole globalresearchonline.net
Halogenation (Iodination)Iodine44-iodopyrazole globalresearchonline.net
NitrationNitrating mixture44-nitropyrazole globalresearchonline.net
SulfonationFuming sulfuric acid4Pyrazole-4-sulfonic acid globalresearchonline.net

Nucleophilic Substitution Reactions

Nucleophilic attacks on the pyrazole ring are favored at the C-3 and C-5 positions. mdpi.comnih.govresearchgate.net These positions are rendered more electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms. pharmaguideline.com Nucleophilic substitution reactions on pyrazoles can be facilitated by the presence of activating groups, such as nitro groups. acs.org For instance, N-nitropyrazoles can undergo nucleophilic substitution. acs.org The C-5 position of the pyrazole ring is considered to have increased electrophilic character due to its attachment to an sp³-hybridized nitrogen atom, making the C-5 proton the most acidic and facilitating functionalization at this position. researchgate.net

Cycloaddition Reactions and Proposed Intermediates

Pyrazole derivatives can participate in cycloaddition reactions. One notable example is the [3+2] cycloaddition. The reaction of pyrazolone-derived Morita-Baylis-Hillman (MBH) carbonates with arynes, catalyzed by a bifunctional Lewis base, leads to the formation of indene-fused spiropyrazolones. acs.org This reaction proceeds through the in situ generation of allylic pyridinium (B92312) ylides which then undergo cycloaddition with aryne intermediates. acs.org

Another example involves the reaction of 2,2,2-trifluorodiazoethane (B1242873) with styryl derivatives in a one-pot [3+2] cycloaddition–isomerization–oxidation sequence to yield 5-aryl-3-trifluoromethylpyrazoles. acs.org This reaction proceeds via a pyrazoline intermediate which is subsequently oxidized to the corresponding pyrazole. acs.org

Redox Chemistry of Pyrazole Scaffolds

Oxidation Pathways

The pyrazole ring is generally stable towards oxidation. globalresearchonline.net However, side chains attached to the carbon atoms of the ring can be oxidized. For example, C-alkylated pyrazoles can be oxidized by agents like alkaline potassium permanganate (B83412) (KMnO₄) to yield the corresponding pyrazole carboxylic acids. globalresearchonline.netresearchgate.net

Electrooxidation presents a method for the functionalization of pyrazole derivatives, leading to C-Cl, C-Br, C-I, C-S, and N-N coupling products. mdpi.com The mechanism can involve the initial oxidation of a halide or thiocyanate (B1210189) ion, which then reacts with the pyrazole. mdpi.com For instance, C-H thiocyanation can proceed via the in situ formation of thiocyanogen (B1223195) ((SCN)₂). mdpi.com

Reduction Pathways

The pyrazole ring itself is resistant to reduction by agents like sodium in ethanol. globalresearchonline.net However, catalytic hydrogenation can reduce the pyrazole ring, first to pyrazoline and then to pyrazolidine. globalresearchonline.net N-phenyl derivatives of pyrazole can be reduced by sodium-ethanol to the corresponding pyrazoline. globalresearchonline.net Substituted diazotized 5-aminopyrazole derivatives can be readily reduced under mild conditions to afford 5-H-pyrazole derivatives. researchgate.net

Mechanistic Insights into Functionalization and Ring-Forming Reactions

The functionalization of the pyrazole ring is a key strategy for the synthesis of diverse derivatives. Transition-metal-catalyzed C-H functionalization reactions provide a direct method to form new C-C bonds on the pyrazole ring without the need for pre-functionalized starting materials. researchgate.netrsc.org The regioselectivity of these reactions is influenced by the directing properties of the nitrogen atoms in the pyrazole ring. researchgate.net

Ring-forming reactions are fundamental to the synthesis of the pyrazole core itself. The most common method is the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.govyoutube.com The mechanism typically involves the formation of an imine followed by an enamine, which then cyclizes and aromatizes. youtube.com The regioselectivity of this reaction, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is a critical aspect. nih.gov

Another significant ring-forming strategy is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. nih.gov This method can also lead to the formation of regioisomers. nih.gov

No Specific Research Found for 3-(tert-Butyl)-4-methyl-1H-pyrazole in Coordination Chemistry

A comprehensive review of available scientific literature reveals a lack of specific research articles focusing on the coordination chemistry of the compound This compound . Consequently, it is not possible to provide a detailed article on its use as a ligand framework in metal complexes, its application in heteroscorpionate ligand design, or its role in catalysis research based on current published findings.

The field of coordination chemistry extensively utilizes pyrazole derivatives as versatile ligands for a wide array of metal ions. The electronic and steric properties of these ligands can be finely tuned by altering the substituents on the pyrazole ring. For instance, research is available on related but distinct compounds such as 3-tert-butyl-4-cyano pyrazole researchgate.netacs.org, 3-methyl-1H-pyrazole-4-carboxylic acid rsc.org, and ligands containing 3,5-di-tert-butylpyrazole moieties acs.org. These studies demonstrate the general principles of how pyrazole-based ligands form coordination compounds and influence the resulting complexes' structure and reactivity. researchgate.netrsc.orgacs.orgresearchgate.net

Specifically, the synthesis of metal-pyrazole complexes often involves the reaction of a metal salt with the neutral or deprotonated pyrazole ligand. researchgate.netrsc.org The structural characterization of the resulting complexes is typically accomplished using techniques like single-crystal X-ray diffraction, which reveals the coordination environment of the metal center. researchgate.netrsc.org

Furthermore, pyrazole derivatives are fundamental building blocks for "scorpionate" ligands, such as hydrotris(pyrazolyl)borates (Tp) or tris(pyrazolyl)methanes (Tpm). The design of these tridentate ligands allows for systematic modification of the steric and electronic environment around a coordinated metal, which can influence the formation of specific coordination geometries (e.g., tetrahedral, penta-, or hexacoordinate) and the catalytic activity of the resulting complex. acs.orgrsc.org

However, despite the breadth of research into substituted pyrazoles, specific experimental data on the synthesis, structure, and catalytic applications of metal complexes containing the This compound ligand could not be located in the searched scientific literature. Therefore, the detailed analysis as requested by the outline cannot be furnished for this particular compound.

Coordination Chemistry and Ligand Design Involving 3 Tert Butyl 4 Methyl 1h Pyrazole

Applications in Catalysis Research

Role of Pyrazole (B372694) Ligands in Catalytic Systems

Pyrazole ligands and their derivatives are of significant interest in the field of homogeneous catalysis due to their versatile coordination chemistry. researchgate.net They can act as neutral ligands or, upon deprotonation, as anionic pyrazolate ligands, which can bridge multiple metal centers. researchgate.net The substituents on the pyrazole ring play a critical role in tuning the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity, selectivity, and stability. unicam.it

The tert-butyl group at the 3-position of 3-(tert-Butyl)-4-methyl-1H-pyrazole is expected to exert a significant steric hindrance around the metal center. This steric bulk can be advantageous in several ways:

Stabilization of Catalytically Active Species: The bulky substituent can protect the metal center from deactivation pathways such as dimerization or reaction with other species in the catalytic mixture.

Creation of a Specific Coordination Environment: The steric demands of the ligand can enforce a particular geometry on the metal complex, which can be crucial for achieving high selectivity in catalytic transformations. For instance, in polymerization reactions, the ligand's steric profile can influence the microstructure of the resulting polymer. nih.gov

Modulation of Substrate Access: The bulky group can control the access of substrates to the metal center, potentially leading to shape-selective catalysis where only substrates of a certain size or shape can react.

The methyl group at the 4-position, while less sterically demanding than the tert-butyl group, contributes to the electronic properties of the ligand. As an electron-donating group, it increases the electron density on the pyrazole ring. This, in turn, enhances the donor strength of the coordinating nitrogen atom. A more electron-rich ligand can lead to a more electron-rich metal center in the resulting complex. This electronic modulation can influence the catalytic cycle in various ways:

Enhanced Oxidative Addition: In cross-coupling reactions, a more electron-rich metal center can facilitate the oxidative addition step, which is often the rate-determining step.

Modified Reductive Elimination: Conversely, the increased electron density at the metal can sometimes hinder the final reductive elimination step.

Influence on M-L Bond Strength: The electronic properties of the ligand affect the strength of the metal-ligand bond, which has implications for catalyst stability and turnover frequency.

The combination of a sterically demanding group at the 3-position and an electron-donating group at the 4-position in this compound suggests its potential utility in a range of catalytic reactions. For example, in copper-catalyzed oxidation reactions, the steric bulk could prevent the formation of inactive dimeric species, while the electronic properties could fine-tune the redox potential of the copper center. researchgate.net Similarly, in palladium-catalyzed cross-coupling reactions, the ligand's properties could lead to highly active and selective catalysts.

While direct experimental data for the catalytic use of this compound is scarce, the principles of ligand design in coordination chemistry provide a strong framework for predicting its behavior. Further research into the synthesis and catalytic evaluation of metal complexes bearing this ligand would be valuable to fully elucidate its potential.

PropertyInfluence of Substituents in this compoundPotential Impact on Catalysis
Steric Hindrance The tert-butyl group at the C3 position creates significant steric bulk around the coordinating nitrogen atom.- Stabilizes low-coordinate metal centers.- Can enforce specific coordination geometries.- May lead to selectivity based on substrate size.
Electronic Properties The methyl group at the C4 position is weakly electron-donating, increasing the electron density on the pyrazole ring.- Enhances the σ-donor capacity of the ligand.- Can influence the redox properties of the metal center.
Ligand Basicity The combination of substituents affects the pKa of the pyrazole N-H proton.- Influences the ease of formation of pyrazolate-bridged complexes.- Can play a role in proton-coupled electron transfer steps.

Supramolecular Chemistry and Crystal Engineering of 3 Tert Butyl 4 Methyl 1h Pyrazole Analogs

Intermolecular Interactions in Pyrazole (B372694) Systems

Hydrogen bonding is a predominant force in the self-assembly of pyrazole systems. The quintessential N-H···N hydrogen bond facilitates the formation of various cyclic and linear structures. nih.gov In many pyrazole derivatives, these interactions lead to the creation of dimers, trimers, and even infinite chains. mdpi.comnih.gov The strength and geometry of these bonds can be influenced by the electronic nature of the substituents on the pyrazole ring. mdpi.comresearchgate.net

Beyond the classic N-H···N interactions, other types of hydrogen bonds, such as N-H···O, C-H···N, and C-H···O, play crucial roles, especially in analogs featuring carbonyl or other oxygen-containing functional groups. For instance, in certain fused pyrazole systems, C-H···N hydrogen bonds can link molecules into centrosymmetric dimers. nih.gov Similarly, the interplay of N-H···O and C-H···O hydrogen bonds can direct the formation of extensive two-dimensional sheets. nih.gov The presence of these weaker hydrogen bonds adds a layer of complexity and control to the crystal engineering of pyrazole-based materials. researchgate.netfigshare.com

Interaction TypeDescriptionRole in Supramolecular Assembly
N-H···N Strong, directional interaction between the acidic proton of the pyrrole-like nitrogen and the basic pyridine-like nitrogen of an adjacent molecule.Formation of dimers, trimers, tetramers, and infinite chains. mdpi.comnih.gov
N-H···O Hydrogen bond between the pyrazole N-H and an oxygen atom from a substituent or another molecule.Contributes to the stabilization of crystal packing, often working in concert with other interactions. researchgate.net
C-H···N Weaker hydrogen bond involving a carbon-hydrogen bond as the donor and a nitrogen atom as the acceptor.Can link molecules into specific arrangements, such as dimers and chains. nih.gov
C-H···O A weak hydrogen bond between a C-H group and an oxygen atom.Assists in the formation of larger supramolecular architectures, including sheets. nih.govresearchgate.net

Aromatic pyrazole rings can engage in π-stacking interactions, where the π-electron systems of adjacent rings overlap. libretexts.org These interactions, which include both sandwich and displaced stacking arrangements, are crucial in stabilizing the crystal structures of many pyrazole derivatives. libretexts.org The nature and strength of π-stacking are sensitive to the substituents on the pyrazole ring. Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, thereby modulating the π-stacking interactions. beilstein-journals.orgbeilstein-journals.org In some cases, π-stacking can be the dominant force in the crystal packing, leading to the formation of columnar structures. researchgate.net The interplay between hydrogen bonding and π-stacking provides a powerful tool for controlling the self-assembly of pyrazole-based molecules. nih.gov

Self-Assembly and Aggregation Phenomena

The inherent directionality and specificity of non-covalent interactions in pyrazole systems drive their spontaneous organization into larger, ordered structures. This self-assembly process is fundamental to the formation of various supramolecular architectures.

The self-assembly of NH-pyrazoles often leads to the formation of discrete oligomers. mdpi.com The most common motif is the cyclic dimer, held together by two N-H···N hydrogen bonds. nih.gov However, depending on the substitution pattern and crystallization conditions, trimers, tetramers, and even hexamers can also be observed. mdpi.comresearchgate.net These aggregates are not limited to the solid state; evidence for their existence in the gas phase and in solution has also been reported. mdpi.com In some instances, these self-assembled dimers can be homochiral, driven by a network of hydrogen bonding interactions. nih.gov

The nature of the substituents on the pyrazole ring has a profound impact on the resulting supramolecular architecture. chemrxiv.org Bulky groups, such as the tert-butyl group in 3-(tert-butyl)-4-methyl-1H-pyrazole, can sterically hinder certain modes of aggregation while favoring others. nih.gov For example, the presence of bulky substituents at the 3 and 5 positions can influence the stability of different tautomers and the preferred aggregation state. nih.gov

The electronic properties of substituents also play a critical role. Electron-donating groups can enhance the acidity of the N-H proton, potentially strengthening hydrogen bonds. mdpi.com Conversely, electron-withdrawing groups can affect the π-electron density of the ring, influencing π-stacking interactions. beilstein-journals.orgnih.gov This tunability allows for the rational design of pyrazole-based systems with specific supramolecular structures and properties.

Polymorphism and Crystal Packing

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in pyrazole chemistry. Different polymorphs of the same compound can exhibit distinct physical properties, arising from variations in their crystal packing and intermolecular interactions.

The crystal packing of pyrazole derivatives is a delicate balance of the various intermolecular forces at play. For example, the crystal structure of 3,5-di-tert-butylpyrazole exhibits temperature-dependent polymorphism. nih.gov At higher temperatures, the structure is characterized by a disordered tert-butyl group, while at lower temperatures, a more ordered structure with a doubled unit cell is observed. nih.gov This transition highlights the subtle interplay between thermal energy and the energetic landscape of intermolecular interactions. The specific arrangement of molecules in the crystal lattice, whether it be in layers, columns, or more complex three-dimensional networks, is ultimately a consequence of the drive to satisfy all significant intermolecular interactions in the most energetically favorable manner.

Conformer-Dependent Polymorphism and its Impact on Solid-State Properties

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in the development of new materials, including pharmaceuticals and functional organic molecules. The different polymorphic forms of a compound can exhibit distinct solid-state properties such as solubility, melting point, and stability. One of the driving forces behind polymorphism is the existence of different molecular conformations that can be adopted by flexible molecules.

Hirshfeld Surface Analysis for Characterizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by the region where the electron density of the molecule is greater than that of all its neighbors.

Common intermolecular contacts observed in the crystal structures of pyrazole analogs include:

H···H contacts: These are typically the most abundant interactions due to the high proportion of hydrogen atoms on the molecular surface. nih.govas-proceeding.com

O···H/H···O and N···H/H···N contacts: These represent hydrogen bonding interactions, which are often crucial in directing the supramolecular assembly of pyrazole derivatives. nih.govas-proceeding.com

C···H/H···C contacts: These are indicative of C-H···π interactions, which can play a significant role in the stabilization of the crystal structure. nih.gov

π–π stacking interactions: The aromatic pyrazole ring and any attached phenyl groups can participate in π–π stacking, which is visualized on the Hirshfeld surface as characteristic patterns. as-proceeding.com

For example, a study on dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate revealed that the molecular packing is dominated by H···H (37.1%), O···H/H···O (31.3%), Br···H/H···Br (13.5%), and C···H/H···C (10.6%) contacts. nih.gov In another example, 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole, the contributions were found to be H···H (60.5%), O···H (20.4%), C···H (10.7%), and N···H (6.5%). as-proceeding.com

The table below summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for two different pyrazole derivatives.

Intermolecular ContactDimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate (%) nih.gov3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole (%) as-proceeding.com
H···H37.160.5
O···H/H···O31.320.4
C···H/H···C10.610.7
Br···H/H···Br13.5N/A
N···HN/A6.5

This data clearly demonstrates how the specific functional groups present in a pyrazole derivative influence the landscape of intermolecular interactions in its crystal structure.

Crystal Engineering Principles Applied to Pyrazole Derivatives

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. researchgate.net For pyrazole derivatives, the primary tools of crystal engineering are the strategic placement of functional groups that can act as hydrogen bond donors and acceptors, as well as groups that can participate in other non-covalent interactions like π–π stacking and halogen bonding. rsc.org

The pyrazole ring itself provides a versatile scaffold for crystal engineering. The N-H group is a strong hydrogen bond donor, while the sp2-hybridized nitrogen atom is a hydrogen bond acceptor. This allows for the formation of robust hydrogen-bonded networks, such as dimers, chains, and sheets, which can serve as the primary structural motifs in the crystal. The substituents at other positions of the pyrazole ring can then be used to further tune the supramolecular architecture.

For example, the introduction of carboxylate groups into pyrazole-containing ligands has been shown to be an effective strategy for the construction of coordination polymers. acs.org In these systems, the pyrazole nitrogen atoms coordinate to a metal center, while the carboxylate groups can either coordinate to the metal or form hydrogen bonds with the pyrazole N-H groups, leading to the formation of extended one-, two-, or three-dimensional networks.

The tert-butyl group, being bulky and hydrophobic, can influence the crystal packing through steric effects and weak C-H···X interactions. The methyl group can also participate in weak hydrogen bonds. The combination of these substituents on the pyrazole ring of this compound would be expected to lead to complex and interesting supramolecular structures.

Key principles in the crystal engineering of pyrazole derivatives include:

Hydrogen Bond Synthons: The predictable formation of hydrogen bonds between pyrazole N-H donors and suitable acceptors (e.g., other pyrazole nitrogen atoms, carboxylate oxygen atoms, etc.) is a cornerstone of designing specific supramolecular assemblies.

π–π Stacking: The aromatic pyrazole ring and any aryl substituents can be utilized to build stacked architectures, which can be important for charge transport and other electronic properties. rsc.org

Halogen Bonding: The introduction of halogen atoms onto the pyrazole scaffold can lead to the formation of halogen bonds, which are highly directional and can be used to control the crystal packing with a high degree of precision. rsc.org

Coordination to Metal Centers: The nitrogen atoms of the pyrazole ring are excellent ligands for a wide variety of metal ions, enabling the construction of a vast array of metal-organic frameworks (MOFs) and coordination polymers with diverse topologies and properties. acs.org

By applying these principles, it is possible to design and synthesize new pyrazole-based materials with tailored properties for applications in areas such as catalysis, gas storage, and nonlinear optics.

Emerging Research Directions and Future Perspectives for 3 Tert Butyl 4 Methyl 1h Pyrazole

Advancements in Synthetic Methodologies for Novel Pyrazole (B372694) Derivatives

The functionalization of the pyrazole core is a central theme in modern organic chemistry, aiming to create diverse molecular libraries. nih.goviucr.org While classical cyclocondensation reactions remain fundamental for building the pyrazole ring itself, recent research emphasizes the development of efficient, high-yield methods for modifying existing pyrazole scaffolds to generate novel derivatives. nih.govasianpubs.org

A significant strategy involves the functionalization of amine-substituted pyrazoles. For instance, a highly efficient, one-pot, two-step synthesis has been reported for producing N-heterocyclic amines from the related compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com This process involves a solvent-free condensation with an aldehyde to form an N-(5-pyrazolyl)imine intermediate, which is then reduced with sodium borohydride. mdpi.com This reductive amination method is notable for its operational simplicity, short reaction times, and the fact that the intermediate does not require isolation, making it an efficient process in terms of energy and waste reduction. mdpi.com The resulting amine and pyrazole moieties are amenable to further functionalization, opening pathways to new derivatives with potential applications in drug discovery. mdpi.com

Other advanced synthetic strategies applicable to pyrazoles include:

Multi-component Reactions: New catalysts, such as Fe₃O₄ nanostructures surrounded by Ti-MOF, are being employed for the three-component synthesis of novel pyrazole derivatives in short time frames and with high efficiency. elsevierpure.com

C-H Amination: A direct C-H amination of heteroarenes has been achieved through a dearomative (3+2) cycloaddition, followed by a telescoped reaction to yield the aminated product. acs.org This method has been successfully applied to pyrazoles like 1,3-dimethyl-1H-pyrazole, functionalizing the 4-position. acs.org

Regiocontrolled Synthesis: Methodologies using trichloromethyl enones as starting materials allow for the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, where the choice of hydrazine (B178648) (free base vs. hydrochloride salt) dictates the resulting regioisomer. acs.org

These evolving synthetic tools provide robust platforms for derivatizing the 3-(tert-butyl)-4-methyl-1H-pyrazole scaffold, enabling the exploration of new chemical space.

Novel Computational Approaches for Reactivity and Property Prediction

Computational chemistry has become an indispensable tool for predicting the reactivity and properties of molecules, guiding experimental design and providing deep mechanistic insights. For substituted pyrazoles, techniques like Density Functional Theory (DFT) and Hirshfeld surface analysis are particularly revealing.

A study on a closely related pyrazole-based Schiff base, (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine, demonstrates the power of these methods. iucr.org Its structure was elucidated using single-crystal X-ray diffraction, and the analysis was augmented by computational calculations. iucr.org

Key computational findings include:

Hirshfeld Surface Analysis: This technique was used to visualize and quantify the intermolecular interactions governing the crystal packing. The analysis revealed that the packing is primarily stabilized by a network of π-stacking and dispersion interactions. It also quantified the contribution of different contacts, such as a 5.8% contribution from H⋯N contacts involving aliphatic hydrogen atoms and a pyrazole nitrogen atom. iucr.org

Quantum Theory of Atoms in Molecules (QTAIM-C): This analysis complemented the Hirshfeld surface analysis to further detail the nature of the intermolecular interactions. iucr.org

DFT Calculations (CE-B3LYP): Energy calculations highlighted the dominance of dispersion forces in the crystal structure. The strongest interaction energy between molecular pairs was calculated to be -58.9 kJ mol⁻¹, providing insight into the stability of the crystal lattice. iucr.org

Furthermore, predicted data for other related derivatives are becoming available in public databases. For example, for 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde, predicted Collision Cross Section (CCS) values, which relate to the molecule's shape in the gas phase, have been calculated for various adducts. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺167.11789136.4
[M+Na]⁺189.09983146.5
[M-H]⁻165.10333138.2
[M+NH₄]⁺184.14443157.0

This table displays predicted collision cross-section values for adducts of 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde, calculated using CCSbase. uni.lu

These computational approaches provide a powerful framework for understanding the structure-property relationships of complex pyrazoles like this compound, guiding the design of new materials with tailored properties.

Expansion of Coordination Chemistry Applications and Ligand Design

Pyrazoles are highly versatile ligands in coordination chemistry, capable of binding to metal ions in various modes. researchgate.netresearchgate.net The presence of bulky substituents like the tert-butyl group on the pyrazole ring significantly influences the structure and properties of the resulting metal complexes, often leading to unique coordination geometries and nuclearities. acs.orgacs.org

The steric hindrance provided by the tert-butyl group is a key element in ligand design. Research on tert-butyl-tris(3-hydrocarbylpyrazol-1-yl)borate ligands , known as [t-BuTp(R)]⁻, showcases this principle. nih.gov These ligands, featuring a tert-butyl group on the boron and various substituents (like methyl) on the pyrazole rings, have been used to synthesize homoleptic, low-spin iron(III) complexes. nih.gov The resulting complexes, such as [Fe(t-BuTp(Me))₂]PF₆, exhibit a near-perfectly octahedral coordination of the central iron(III) ion to six nitrogen atoms. nih.gov The steric bulk influences the stability and electronic properties of the complex.

Another emerging area is the use of substituted pyrazoles as metalloligands to build larger, heterometallic clusters. A pyrazole ligand containing both a tert-butyl group and a pyridyl group, HL = 3-[pyrid-2-yl]-5-tertbutyl-1H-pyrazole, demonstrates this capability. acs.org This ligand initially forms cyclic gold(I) clusters, [Au₄(μ-L)₄], which can then act as a metalloligand. acs.org Subsequent reaction with other metal ions, such as silver(I) or copper(I), leads to the formation of complex heterometallic structures like [Ag₂Au₄(μ₃-L)₄][BF₄]₂ and the helicate [Cu₂Au₂(μ-L)₄][PF₆]₂. acs.org In these structures, the pyrazolate group bridges the metal centers, while the pendant pyridyl groups direct the assembly into higher-order architectures. The steric demands of the tert-butyl substituents are thought to favor the formation of tetranuclear gold clusters over trinuclear ones. acs.org

The continued exploration of ligands like this compound is expected to yield novel catalysts, magnetic materials, and luminescent probes with finely tuned properties.

Design of Advanced Supramolecular Materials and Architectures

Crystal engineering, the rational design of molecular solids, leverages non-covalent interactions to construct functional materials with desired architectures and properties. ias.ac.inub.edu Substituted pyrazoles are excellent building blocks for supramolecular assembly due to their ability to participate in hydrogen bonding, π-stacking, and other weak interactions. mdpi.com

The design of supramolecular structures based on pyrazoles is guided by understanding the interplay of these non-covalent forces. The crystal structure of the pyrazole-based Schiff base, (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine, provides a clear example of these principles in action. iucr.org Its crystal packing is dominated by π-stacking and dispersion forces. The molecules form dimers which then assemble into planes, and these planes stack in a parallel-slipped fashion with an interplanar separation of 3.412 Å. iucr.org This specific arrangement is stabilized by a network of C—H⋯π and C—H⋯N interactions, demonstrating how subtle interactions can direct a complex three-dimensional architecture. iucr.org

The study of such systems reveals that even small structural modifications can drastically alter the self-assembly observed in both solution and the solid state. mdpi.com The analysis of the crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine shows that each potential donor/acceptor site participates in at least one N–H···N hydrogen bond, leading to a robust, three-dimensional network. researchgate.net The use of computational tools like Hirshfeld surface analysis is crucial for dissecting the relative contributions of different intermolecular contacts that define these supramolecular motifs. iucr.orgresearchgate.net

By harnessing a detailed understanding of these intermolecular forces, researchers can strategically functionalize the this compound core to create advanced materials. Future applications could include the development of organogelators, porous materials for gas storage, and crystalline solids with unique optical or electronic properties.

Q & A

Q. What are the optimal synthetic routes for 3-(tert-Butyl)-4-methyl-1H-pyrazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or via coupling reactions. For example, cyclocondensation of ethyl acetoacetate with tert-butyl-substituted hydrazines under reflux in ethanol or DMF yields the pyrazole core. Reaction optimization studies suggest that temperature (80–120°C), solvent polarity, and stoichiometry of reagents (e.g., 1.2:1 molar ratio of β-keto ester to hydrazine) critically affect yield (45–75%) and purity . Characterization via NMR and HPLC confirms regioselectivity and minimizes byproducts like 1,3,5-trisubstituted isomers.

Q. How can researchers validate the structural integrity of this compound derivatives?

Combined spectroscopic techniques are essential:

  • 1H/13C NMR : Confirm substitution patterns (e.g., tert-butyl at C3, methyl at C4) by analyzing chemical shifts (e.g., δ 1.4 ppm for tert-butyl protons) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in studies of analogous pyrazole-4-carboxylic acids .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for halogenated or trifluoromethyl analogs .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

The tert-butyl group introduces steric hindrance, limiting access to the pyrazole N1 position for electrophilic substitution. However, its electron-donating nature stabilizes intermediates in Suzuki-Miyaura couplings. For example, coupling with aryl boronic acids at C5 requires palladium catalysts (e.g., Pd(PPh3)4) and elevated temperatures (90–110°C) to overcome steric barriers. Computational DFT studies suggest that the tert-butyl group increases the energy barrier for N-H activation by ~5 kcal/mol compared to methyl analogs .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) often arise from:

  • Solubility differences : Use HT-Solubility assays (e.g., phosphate buffer vs. DMSO) to quantify compound aggregation .
  • Metabolic instability : Glutathione adduct screening identifies reactive intermediates prone to degradation .
  • Off-target effects : Counter-screen against related enzymes (e.g., COX-1/2 for anti-inflammatory claims) to confirm specificity .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Docking studies : Pyrazole derivatives with tert-butyl groups show enhanced binding to hydrophobic pockets (e.g., mGluR5 allosteric sites). Use AutoDock Vina with crystal structures (PDB: 4OO9) to predict binding modes .
  • QSAR models : Correlate logP values (tert-butyl increases hydrophobicity) with membrane permeability in CNS-targeted agents .

Methodological Challenges

Q. What are the limitations of current synthetic methods for scaling up this compound derivatives?

  • Purification challenges : The tert-butyl group reduces crystallinity; flash chromatography (silica gel, hexane/EtOAc) is often required .
  • Functionalization bottlenecks : Direct C-H activation at C5 is inefficient; pre-functionalized intermediates (e.g., bromopyrazoles) improve yields in Pd-mediated reactions .

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Vibrational analysis : Compare experimental IR spectra (e.g., C=O stretch at 1680 cm⁻¹) with DFT-calculated frequencies (B3LYP/6-31G*) to identify conformational isomers .
  • Solvent effects : NMR chemical shifts vary with solvent polarity; use DMSO-d6 for consistent comparisons with literature .

Biological and Material Science Applications

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., Amplex Red for ATX inhibition) with IC50 determinations .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) at 10–100 µM concentrations to assess therapeutic windows .

Q. How does the tert-butyl group enhance material science applications (e.g., in OLEDs)?

The bulky tert-butyl group reduces π-π stacking in solid-state structures, improving luminescence efficiency in pyrazole-based emitters. Time-resolved photoluminescence (TRPL) studies show a 20% increase in quantum yield compared to methyl analogs .

Data Reproducibility and Reporting

  • Synthetic protocols : Report exact equivalents of coupling reagents (e.g., HBTU vs. EDCI) to ensure reproducibility in amide bond formation .
  • Crystallographic data : Deposit CIF files in public databases (e.g., CCDC) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.